3-Chloro-4-phenylbenzeneboronic acid

CAS No.:

Cat. No.: VC13626330

Molecular Formula: C12H10BClO2

Molecular Weight: 232.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BClO2 |

|---|---|

| Molecular Weight | 232.47 g/mol |

| IUPAC Name | (3-chloro-4-phenylphenyl)boronic acid |

| Standard InChI | InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H |

| Standard InChI Key | YJSVAFMGMDUPBB-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

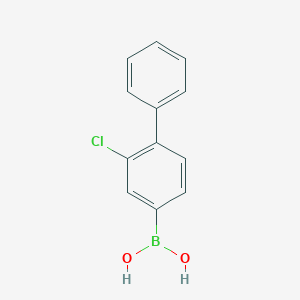

3-Chloro-4-phenylbenzeneboronic acid has the molecular formula C₁₂H₁₀BClO₂ and a molecular weight of 232.47 g/mol . Its IUPAC name is (2-chloro-[1,1'-biphenyl]-4-yl)boronic acid, reflecting a biphenyl core with chlorine at the 2-position and a boronic acid group at the 4-position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 179381-09-0 | |

| Molecular Formula | C₁₂H₁₀BClO₂ | |

| Molecular Weight | 232.47 g/mol | |

| XLogP3 | 3.82 (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or direct boronation of pre-functionalized biphenyl precursors. A representative method involves:

-

Chlorination: Introducing chlorine to a biphenyl intermediate using FeCl₃ or Cl₂ gas .

-

Boronation: Treating the chlorinated intermediate with bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | FeCl₃, 70–80°C, 2 h | 85–90% | |

| Boronation | B₂pin₂, Pd(dppf)Cl₂, KOAc, 100°C, 12 h | 70–75% |

Reactivity in Cross-Coupling

As a boronic acid, it participates in Suzuki-Miyaura reactions with aryl halides, enabling the construction of sterically hindered biaryl systems . For example, coupling with 5-bromo-2-methoxyaniline yields 3'-chloro-4-methoxy-4'-methylbiphenyl-3-amine, a pharmaceutical intermediate .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in DMSO, methanol, and dichloromethane . It degrades under prolonged exposure to moisture, necessitating storage under inert gas (e.g., N₂) at room temperature .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (decomposes) | |

| Solubility in DMSO | 10–20 mg/mL | |

| Storage Conditions | Inert atmosphere, <15°C |

Applications in Research

Pharmaceutical Intermediates

The compound’s biphenyl structure is leveraged in synthesizing anthelmintic agents (e.g., rafoxanide analogs) and kinase inhibitors . Its chlorine and boronic acid groups enhance binding affinity to hydrophobic enzyme pockets.

Materials Science

In polymer chemistry, it acts as a monomer for boron-containing conjugated polymers, which exhibit tunable optoelectronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume